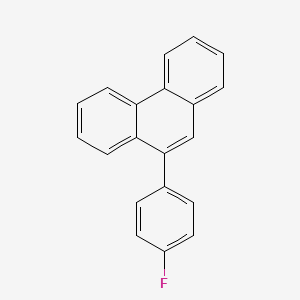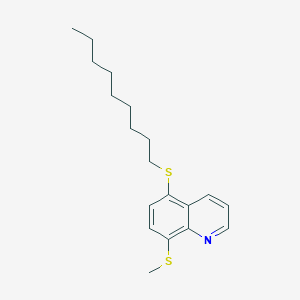![molecular formula C13H18INS B14605019 1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide CAS No. 61135-82-8](/img/structure/B14605019.png)
1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
The synthesis of 1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide involves several steps. One common method includes the reaction of piperidine with a methylsulfanyl phenyl compound under specific conditions to form the desired product. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency .
Chemical Reactions Analysis
1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide can be compared with other piperidine derivatives, such as:
Piperidine: A simple six-membered ring containing one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone functional group.
Spiropiperidines: Compounds containing a spiro-connected piperidine ring.
The uniqueness of this compound lies in its specific structure and the presence of the methylsulfanyl and phenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61135-82-8 |
|---|---|
Molecular Formula |
C13H18INS |
Molecular Weight |
347.26 g/mol |
IUPAC Name |
1-[methylsulfanyl(phenyl)methylidene]piperidin-1-ium;iodide |
InChI |
InChI=1S/C13H18NS.HI/c1-15-13(12-8-4-2-5-9-12)14-10-6-3-7-11-14;/h2,4-5,8-9H,3,6-7,10-11H2,1H3;1H/q+1;/p-1 |
InChI Key |
DBSSBJCBVSVIJI-UHFFFAOYSA-M |
Canonical SMILES |
CSC(=[N+]1CCCCC1)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


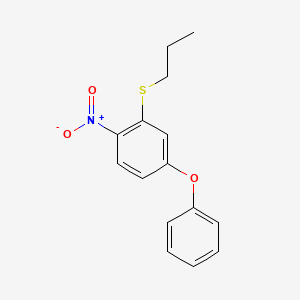
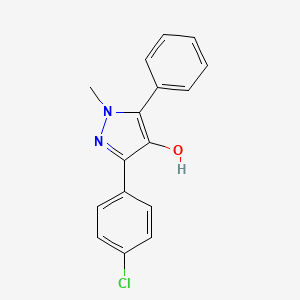
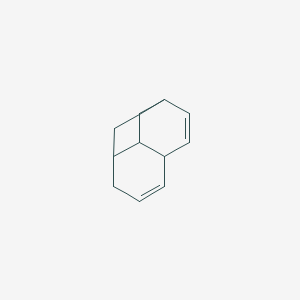
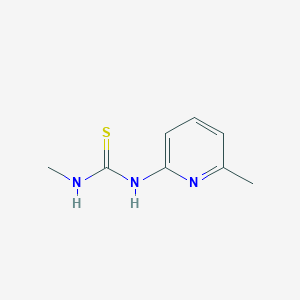
![1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole](/img/structure/B14604953.png)
![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14604957.png)
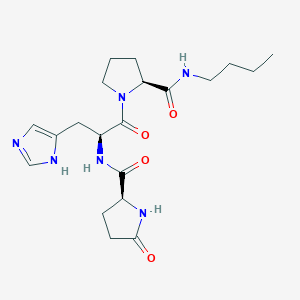
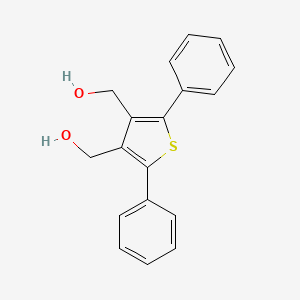
![8-Phenylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14604985.png)
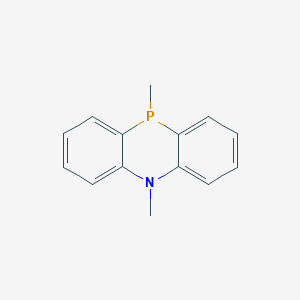

![3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14605029.png)
